molecular formula C20H20N2O4 B4397419 2-(2,4-Dimethoxyphenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide

2-(2,4-Dimethoxyphenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide

Cat. No.: B4397419
M. Wt: 352.4 g/mol
InChI Key: FUHZRVMZLXTPSH-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide is a complex organic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 2-(2,4-Dimethoxyphenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazine core, followed by the introduction of the dimethoxyphenyl and phenyl groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis.

Chemical Reactions Analysis

2-(2,4-Dimethoxyphenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-(2,4-Dimethoxyphenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide can be compared with other similar compounds such as:

  • 2-(2,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide
  • 2-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-19(15-8-6-5-7-9-15)22(24)20(14(2)21(13)23)17-11-10-16(25-3)12-18(17)26-4/h5-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHZRVMZLXTPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C(=C(N1[O-])C)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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